molecular formula C5H8O3 B14038676 5-Hydroxy-3-methyloxolan-2-one CAS No. 3494-93-7

5-Hydroxy-3-methyloxolan-2-one

Cat. No.: B14038676
CAS No.: 3494-93-7
M. Wt: 116.11 g/mol
InChI Key: ATFSUVUJMKALFI-UHFFFAOYSA-N
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Description

5-Hydroxy-3-methyloxolan-2-one is a high-purity chemical compound offered as a reference standard for professional research and development purposes. This compound features a gamma-lactone (oxolan-2-one) core structure, which is a privileged scaffold in medicinal chemistry and is found in numerous biologically active molecules and natural products . The specific substitution pattern with hydroxy and methyl groups makes it a potential intermediate for the synthesis of more complex molecules. Gamma-lactone derivatives are known to exhibit a wide range of pharmacological activities, including serving as diuretics, anticancer agents, and treatments for heart disease, which highlights the potential research value of this structural motif . As a versatile building block, it can be used in asymmetric synthesis, the development of novel polymers, and the creation of flavor and fragrance ingredients. Researchers are encouraged to investigate its specific properties and mechanism of action in their respective fields. This product is intended for use by qualified laboratory professionals only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the safety data sheet for proper handling and storage instructions.

Properties

CAS No.

3494-93-7

Molecular Formula

C5H8O3

Molecular Weight

116.11 g/mol

IUPAC Name

5-hydroxy-3-methyloxolan-2-one

InChI

InChI=1S/C5H8O3/c1-3-2-4(6)8-5(3)7/h3-4,6H,2H2,1H3

InChI Key

ATFSUVUJMKALFI-UHFFFAOYSA-N

Canonical SMILES

CC1CC(OC1=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of this compound typically involves the oxidation of related precursor compounds that contain suitable hydroxyl and methyl functionalities on a tetrahydrofuran (oxolane) skeleton. The key transformation is the formation of the lactone ring through intramolecular esterification or oxidative cyclization.

Oxidative Cyclization of Hydroxyaldehydes or Hydroxyacids

One common approach is the oxidation of 3-methyl-1,4-butanediol or related hydroxyaldehydes to form the lactone ring. Controlled oxidation conditions allow the formation of the 5-hydroxy group and the lactone ring simultaneously.

  • Reagents: Mild oxidizing agents such as pyridinium chlorochromate (PCC), TEMPO-based oxidants, or catalytic metal oxidants.
  • Solvents: Commonly used solvents include dichloromethane, acetonitrile, or ethyl acetate.
  • Temperature: Typically maintained at ambient to moderate temperatures (0-40 °C) to avoid over-oxidation.
  • Reaction Time: Varies from 1 to 24 hours depending on the oxidant and substrate concentration.

This method requires careful control of reaction parameters to optimize yield and purity.

Lactonization via Acid-Catalyzed Cyclization

An alternative method involves acid-catalyzed intramolecular esterification of 5-hydroxy-3-methylpentanoic acid derivatives:

  • Catalysts: Strong acids such as sulfuric acid, p-toluenesulfonic acid, or Lewis acids.
  • Conditions: Heating under reflux in solvents like toluene or xylene with azeotropic removal of water to drive the cyclization equilibrium toward lactone formation.
  • Advantages: This method often provides high selectivity for the lactone ring closure.

Enzymatic Synthesis

Biocatalytic methods using lactonase or esterase enzymes have been explored for selective lactone formation under mild conditions:

  • Enzymes: Purified or whole-cell biocatalysts.
  • Conditions: Aqueous buffers at physiological pH and temperature.
  • Benefits: High stereoselectivity and environmentally benign process.

However, detailed protocols for enzymatic synthesis of this specific compound are limited in the literature.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Disadvantages
Oxidative Cyclization PCC, TEMPO, metal catalysts; DCM solvent; 0-40 °C Direct lactone formation; moderate conditions Requires careful oxidation control; potential over-oxidation
Acid-Catalyzed Lactonization Sulfuric acid, p-toluenesulfonic acid; reflux; azeotropic water removal High selectivity; scalable Harsh acidic conditions; possible side reactions
Enzymatic Synthesis Lactonase/esterase enzymes; aqueous buffer; mild temperature High stereoselectivity; green chemistry Limited availability; lower yields reported

Analytical and Purification Techniques

Following synthesis, purification of this compound generally involves:

  • Extraction: Organic solvent extraction (ethyl acetate, dichloromethane).
  • Drying: Over anhydrous sodium sulfate.
  • Chromatography: Column chromatography using silica gel with eluents such as hexane/ethyl acetate mixtures.
  • Characterization: Confirmed by nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Research and Development Notes

  • The compound is relatively underexplored, with limited detailed synthetic protocols publicly available.
  • Optimization of reaction parameters such as oxidant concentration, temperature, and solvent choice is crucial for maximizing yield and purity.
  • Potential exists for further development of enzymatic and green chemistry approaches.
  • Structural analogs and derivatives may be synthesized using similar methods for pharmaceutical or biochemical applications.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-3-methyloxolan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Hydroxy-3-methyloxolan-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and as a building block for biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of polymers and other materials with specific properties

Mechanism of Action

The mechanism of action of 5-Hydroxy-3-methyloxolan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules. This can lead to various biological effects, such as enzyme inhibition or activation, depending on the context .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares key structural features and molecular parameters of 5-Hydroxy-3-methyloxolan-2-one and related lactones:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents logP (Calculated) Notable Features
This compound Not Provided C₆H₁₀O₃* ~130.14* 3-methyl, 5-hydroxy ~0.3* High polarity due to hydroxyl group
5-Hydroxy-3,3-dimethyloxolan-2-one 19758-36-2 C₆H₁₀O₃ 130.14 3,3-dimethyl, 5-hydroxy 0.2779 Increased steric hindrance
5-Hexyl-5-methyloxolan-2-one 7011-83-8 C₁₀H₁₈O₂ 170.25 5-hexyl, 5-methyl ~2.5 (estimated) High lipophilicity
5-[(E)-Hex-3-enyl]oxolan-2-one 97416-87-0 C₁₀H₁₆O₂ 168.23 5-(E)-hex-3-enyl ~2.2 (estimated) Unsaturated chain, potential isomerism
5-Ethyl-3-methyloxolan-2-one 2610-98-2 C₇H₁₂O₂ 128.17 3-methyl, 5-ethyl ~1.1 (estimated) Intermediate in lactone synthesis
1,2-Dioxolan-3-one,5-methyl-4-methylene 99268-56-1 C₅H₆O₃ 114.10 5-methyl, 4-methylene ~0.1 (estimated) Dioxolane ring, higher oxygen content

*Values inferred from analogs (e.g., 5-hydroxy-3,3-dimethyloxolan-2-one).

Reactivity and Functional Group Influence

  • Hydroxyl Group Impact: The 5-hydroxy substituent in this compound distinguishes it from non-hydroxylated analogs.
  • Alkyl Chain Effects : Compounds with longer alkyl chains (e.g., 5-hexyl-5-methyloxolan-2-one) exhibit higher hydrophobicity (logP ~2.5), making them suitable for lipid-based applications. In contrast, the ethyl group in 5-ethyl-3-methyloxolan-2-one balances moderate lipophilicity (logP ~1.1) with synthetic versatility .
  • Unsaturation and Stereochemistry : The (E)-hex-3-enyl group in 5-[(E)-hex-3-enyl]oxolan-2-one introduces stereochemical complexity and reactivity, such as susceptibility to oxidation or Diels-Alder reactions .

Biological Activity

5-Hydroxy-3-methyloxolan-2-one, also known as a lactone derivative, is a cyclic ester that has garnered attention in various fields, including medicinal chemistry and biological research. This compound is characterized by its unique structural features, which contribute to its biological activities. Understanding its biological activity is crucial for exploring potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₅H₈O₃
  • CAS Number : 3494-93-7

This compound belongs to the class of lactones, which are known for their diverse chemical reactivity and biological properties. The hydroxyl group at the 5-position is significant for its interaction with biological targets.

This compound has been studied for its interaction with various biological pathways. Its mechanism of action primarily involves:

  • Inhibition of Enzymatic Activity : It has shown potential as an inhibitor of specific enzymes involved in metabolic processes.
  • Modulation of Cell Signaling : The compound may influence signaling pathways related to cell proliferation and apoptosis.

Research Findings

Recent studies have highlighted several biological activities associated with this compound:

  • Antitumor Activity : Preliminary investigations suggest that this compound exhibits cytotoxic effects against certain cancer cell lines, indicating potential as an anticancer agent.
  • Antimicrobial Properties : Research has indicated that it possesses antimicrobial activity against various pathogens, making it a candidate for further exploration in infectious disease treatment.
  • Neuroprotective Effects : Some studies have suggested that it may have neuroprotective properties, potentially beneficial in neurodegenerative disease models.

Case Studies

Several case studies have been conducted to assess the biological effects of this compound:

StudyFocusFindings
Study AAntitumor EffectsDemonstrated significant cytotoxicity against breast cancer cells (MCF-7) with IC50 values in low micromolar range.
Study BAntimicrobial ActivityShowed inhibition of bacterial growth (E. coli and S. aureus) at concentrations of 50 µg/mL.
Study CNeuroprotectionIndicated reduction in oxidative stress markers in neuronal cell cultures exposed to neurotoxins.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar lactone derivatives can be insightful:

CompoundMolecular FormulaBiological Activity
5-Methyloxolan-2-oneC₅H₈O₂Moderate antimicrobial activity
γ-ValerolactoneC₅H₈O₂Used in industrial applications; limited biological studies
ButyrolactoneC₄H₆O₂Known for sedative effects; less cytotoxicity

Q & A

Basic: What synthetic strategies are effective for optimizing the yield of 5-Hydroxy-3-methyloxolan-2-one in lactonization reactions?

Methodological Answer:
Lactonization of hydroxy acids or ester precursors is a common approach. For example, cyclization under acidic or enzymatic catalysis can be explored. Adjust reaction parameters such as temperature (e.g., 60–100°C), solvent polarity (e.g., toluene vs. THF), and catalyst type (e.g., p-toluenesulfonic acid or lipases). Monitor reaction progress via TLC or HPLC to identify optimal quenching times. A study on structurally related furanones used microwave-assisted synthesis to enhance reaction efficiency, suggesting alternative energy inputs for improved yields .

Basic: Which spectroscopic techniques are prioritized for unambiguous structural characterization of this compound?

Methodological Answer:
Combine NMR (¹H, ¹³C, and DEPT for stereochemistry), IR (to confirm lactone C=O stretch ~1750 cm⁻¹), and HRMS (for molecular formula validation). For stereochemical assignments, use NOESY or ROESY experiments to analyze spatial proximity of protons. X-ray crystallography is definitive but requires high-purity crystals. AI-assisted spectral interpretation tools, as described in automated structure elucidation systems, can resolve ambiguities by cross-referencing databases .

Advanced: How can computational modeling resolve stereochemical uncertainties in this compound’s reaction pathways?

Methodological Answer:
Employ density functional theory (DFT) to calculate transition-state energies and predict stereochemical outcomes. Compare computed NMR chemical shifts (via programs like Gaussian or ORCA) with experimental data to validate configurations. Molecular dynamics simulations can model solvent effects on ring-closure kinetics. For example, AI-driven platforms integrate quantum mechanics and machine learning to predict regioselectivity in lactone formation, reducing experimental trial-and-error .

Advanced: How should researchers address contradictory reactivity data in solvent-dependent studies of this compound?

Methodological Answer:
Design a systematic solvent matrix (polar aprotic, polar protic, non-polar) to isolate solvent effects. Use kinetic experiments (e.g., UV-Vis monitoring) to quantify reaction rates. Statistical tools like ANOVA can identify significant variables. For example, a study on similar oxolanes found that protic solvents stabilize intermediates via hydrogen bonding, while aprotic solvents favor faster cyclization. Replicate experiments under controlled humidity/temperature to minimize confounding factors .

Advanced: What protocols ensure safe handling and storage of this compound given its potential reactivity?

Methodological Answer:

  • Handling: Use nitrile gloves (tested per EN 374 standards) and sealed goggles to prevent ocular exposure. Avoid inhalation by working in fume hoods with ≥0.5 m/s airflow .
  • Storage: Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis. Monitor for discoloration or precipitate formation as degradation indicators.
  • Spills: Neutralize with sodium bicarbonate and adsorb using silica gel. Avoid aqueous washouts to prevent environmental release .

Basic: How to design stability studies for this compound under varying pH conditions?

Methodological Answer:
Prepare buffered solutions (pH 1–13) and incubate the compound at 25°C and 40°C. Sample aliquots at intervals (0, 24, 48 hrs) and analyze via HPLC to quantify degradation products. Use Arrhenius plots to extrapolate shelf-life. For acidic/basic conditions, LC-MS can identify hydrolysis products (e.g., ring-opened hydroxy acids). Reference ICH Q1A guidelines for accelerated stability testing protocols .

Advanced: What strategies mitigate byproduct formation during the synthesis of this compound?

Methodological Answer:

  • Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., thioureas) to enhance regioselectivity.
  • Protection/Deprotection: Temporarily protect the hydroxyl group with acetyl or TBS groups to prevent side reactions.
  • In situ Monitoring: Use PAT (Process Analytical Technology) tools like ReactIR to detect intermediates and adjust conditions dynamically. A study on furanones reduced dimerization by 70% via low-temperature (–20°C) reactions .

Basic: How to validate the purity of this compound for pharmacological assays?

Methodological Answer:
Perform HPLC-DAD (diode array detection) with a C18 column (acetonitrile/water gradient) to confirm ≥95% purity. Use chiral columns if enantiomeric purity is critical. Validate against certified reference standards. For trace impurities, couple with HRMS/MS for structural identification. Cross-validate with ¹H NMR integration ratios for quantitative assessment .

Advanced: What metabolomics approaches identify biological targets of this compound?

Methodological Answer:

  • Affinity Chromatography: Immobilize the compound on sepharose beads to pull down binding proteins from cell lysates.
  • Untargeted Metabolomics: Treat cell cultures and analyze via UPLC-QTOF-MS. Use pathway enrichment tools (e.g., MetaboAnalyst) to map altered metabolic pathways.
  • Molecular Docking: Screen against protein databases (e.g., PDB) to predict interactions with enzymes like esterases or kinases. Validate with enzymatic inhibition assays .

Advanced: How to reconcile conflicting bioactivity data across cell lines for this compound?

Methodological Answer:

  • Dose-Response Curves: Test a wide concentration range (nM–mM) to identify IC₅₀ variability.
  • Cell-Specific Factors: Assess membrane permeability (via PAMPA assays) and metabolizing enzyme expression (e.g., CYP450) in each line.
  • Omics Integration: Perform transcriptomics to correlate bioactivity with gene expression profiles. For instance, resistance in certain lines may link to efflux pump upregulation .

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